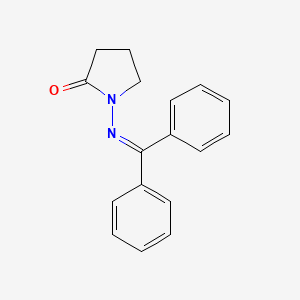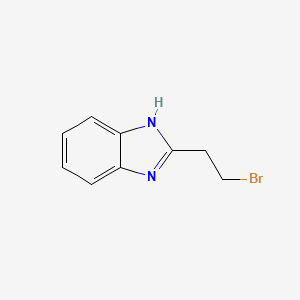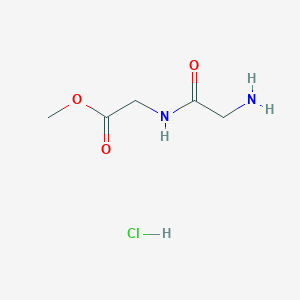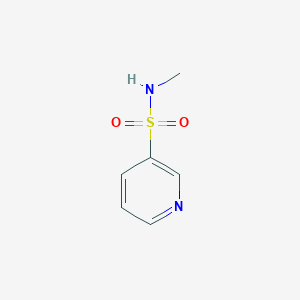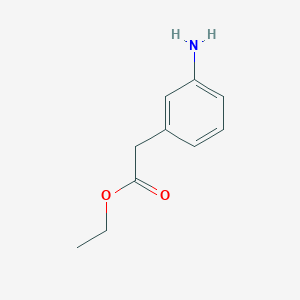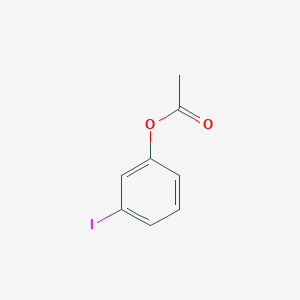
3-Iodophenyl acetate
Overview
Description
3-Iodophenyl acetate: is an organic compound with the molecular formula C8H7IO2 . It consists of a phenyl ring substituted with an iodine atom at the third position and an acetate group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodophenyl acetate can be synthesized through several methods. One common approach involves the reaction of 3-iodophenol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild heating conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as .
Reduction Reactions: The acetate group can be reduced to form .
Oxidation Reactions: The phenyl ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: such as or for substitution reactions.
Reducing agents: like for reduction reactions.
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Major Products Formed:
3-Iodophenol: from reduction reactions.
Substituted phenyl acetates: from substitution reactions.
Oxidized phenyl derivatives: from oxidation reactions.
Scientific Research Applications
Chemistry: 3-Iodophenyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry.
Biology: In biological research, this compound is utilized in studies involving enzyme inhibition and protein modification. Its ability to react with nucleophiles makes it a valuable tool in biochemical assays.
Medicine: Although not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates. It contributes to the development of new therapeutic agents by serving as a precursor in drug synthesis.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-iodophenyl acetate involves its reactivity towards nucleophiles. The acetate group can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical and biochemical applications .
Molecular Targets and Pathways: In biochemical assays, this compound targets nucleophilic sites on proteins and enzymes. This interaction can lead to the modification of protein function and activity, making it a valuable tool in enzymology and protein chemistry .
Comparison with Similar Compounds
3-Iodophenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3-Iodophenol: Similar structure but without the acetate group.
Uniqueness: 3-Iodophenyl acetate is unique due to its combination of an iodine atom and an acetate group on the phenyl ring. This unique structure imparts specific reactivity and properties that are distinct from other similar compounds .
Properties
IUPAC Name |
(3-iodophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGMUQGQHHKINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518207 | |
| Record name | 3-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42861-71-2 | |
| Record name | 3-Iodophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



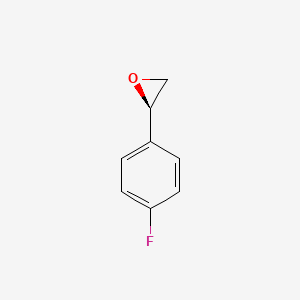
![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)


